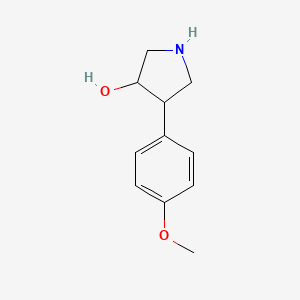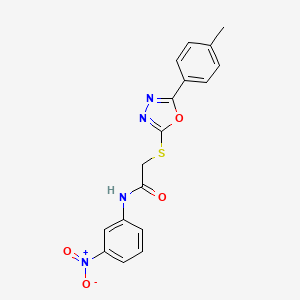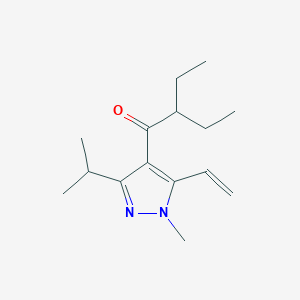
4-Methanesulfonylmethyl-5-nitro-furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid is an organic compound featuring a nitrofuran ring substituted with a methylsulfonylmethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid typically involves the nitration of a furan ring followed by the introduction of the methylsulfonylmethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the furan ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the furan ring.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The methylsulfonylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic with similar structural features.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
4-((Methylsulfonyl)methyl)-5-nitrofuran-2-carboxylic acid is unique due to the presence of the methylsulfonylmethyl group, which may confer distinct chemical and biological properties compared to other nitrofuran compounds. This uniqueness can be leveraged in the development of new therapeutic agents and industrial applications.
Properties
Molecular Formula |
C7H7NO7S |
|---|---|
Molecular Weight |
249.20 g/mol |
IUPAC Name |
4-(methylsulfonylmethyl)-5-nitrofuran-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO7S/c1-16(13,14)3-4-2-5(7(9)10)15-6(4)8(11)12/h2H,3H2,1H3,(H,9,10) |
InChI Key |
CRMOMGZSAJKGPA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=C(OC(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)

![7-Bromo-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11781396.png)
![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)


![4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)





![7-Morpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11781449.png)

